molecular formula C8H6N4O2 B13877665 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione

Cat. No.: B13877665
M. Wt: 190.16 g/mol
InChI Key: UZEMPDYVCUWBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is a heterocyclic compound that contains both pyridine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione typically involves the reaction of nicotinonitrile with amino guanidine in the presence of potassium hydroxide. The reaction is carried out in 2-methoxyethanol under nitrogen protection and reflux conditions for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine or pyridine derivatives .

Scientific Research Applications

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the triazine and pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes, making the compound useful in catalysis and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This unique structure allows it to form distinct complexes and exhibit different reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

6-pyridin-2-yl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4H,(H2,10,11,12,13,14)

InChI Key

UZEMPDYVCUWBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.